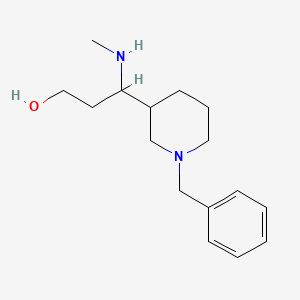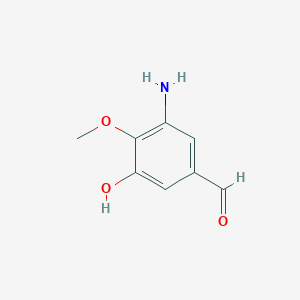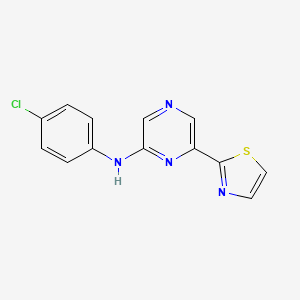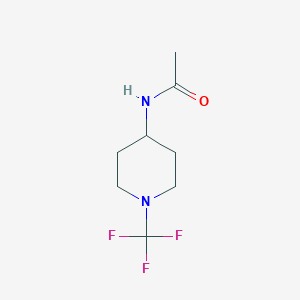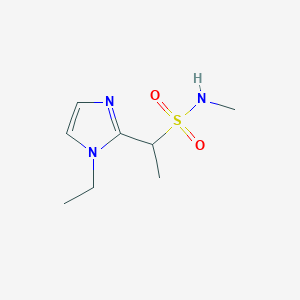
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The ethyl group on the imidazole ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted imidazole derivatives.
科学研究应用
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
1-ethyl-1H-imidazole: Lacks the sulfonamide group, making it less versatile in terms of hydrogen bonding interactions.
N-methylmethanesulfonamide: Lacks the imidazole ring, reducing its ability to coordinate with metal ions.
2-(1-methyl-1H-imidazol-2-yl)-ethanol: Contains a hydroxyl group instead of a sulfonamide group, altering its chemical reactivity and interaction with biological targets.
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanesulfonamide is unique due to the presence of both the imidazole ring and the sulfonamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C8H15N3O2S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC 名称 |
1-(1-ethylimidazol-2-yl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-4-11-6-5-10-8(11)7(2)14(12,13)9-3/h5-7,9H,4H2,1-3H3 |
InChI 键 |
FOVLQNFPMWNBLB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1C(C)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



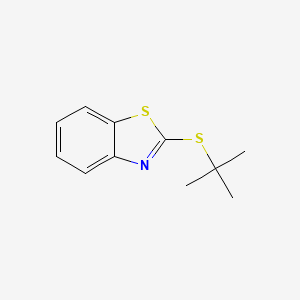
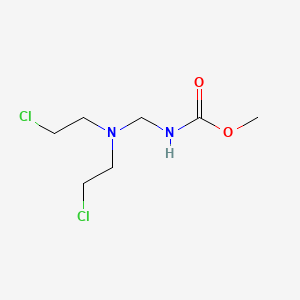



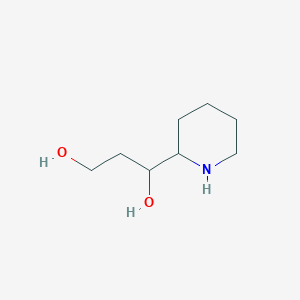

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
